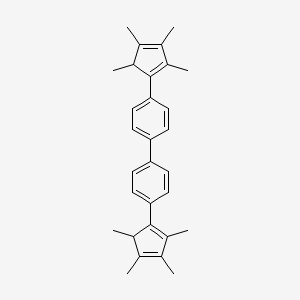
1,1'-Biphenyl, 4,4'-bis(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 4,4’-bis(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)- is a complex organic compound with a unique structure It consists of a biphenyl core with two cyclopentadienyl rings substituted with tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4,4’-bis(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)- typically involves the coupling of biphenyl derivatives with cyclopentadienyl compounds. One common method is the diazo coupling of para-substituted benzaldehyde phenylhydrazones with biphenyl-4,4’-bis(diazonium chloride) . The reaction conditions often include the use of formaldehyde and perchloric acid in dioxane to afford the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 4,4’-bis(2,3,4,5-tetramethyl-1,3-cyclopentadien-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentadienyl rings or biphenyl core are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydrocarbon analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1,1’-Biphenyl, 4,4’-bis
Properties
CAS No. |
82734-27-8 |
|---|---|
Molecular Formula |
C30H34 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
1-(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)-4-[4-(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)phenyl]benzene |
InChI |
InChI=1S/C30H34/c1-17-18(2)22(6)29(21(17)5)27-13-9-25(10-14-27)26-11-15-28(16-12-26)30-23(7)19(3)20(4)24(30)8/h9-16,21,23H,1-8H3 |
InChI Key |
SPGPJTZKXMXYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C(=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C4=C(C(=C(C4C)C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















